

2-Amino-2-indancarboxylic Acid: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Amino-2-indancarboxylic acid*

Cat. No.: *B050736*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-indancarboxylic acid, a cyclic amino acid analogue, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid indane framework imparts unique conformational constraints, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced polymers. This technical guide provides an in-depth overview of the core physical and chemical properties of **2-Amino-2-indancarboxylic acid**, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Core Physical and Chemical Properties

The intrinsic properties of **2-Amino-2-indancarboxylic acid** are summarized below. These values, compiled from various sources, offer a comprehensive quantitative overview of the compound.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO ₂	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	177.20 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	White to off-white powder	--INVALID-LINK--
Melting Point	> 260 °C	--INVALID-LINK--
Boiling Point (estimated)	309.12 °C	--INVALID-LINK--
Density (estimated)	1.1607 g/cm ³	--INVALID-LINK--
Refractive Index (estimated)	1.5168	--INVALID-LINK--
pKa (predicted)	2.21 ± 0.20 (acidic), 9.5-10.5 (basic, estimated)	--INVALID-LINK--
Solubility	Slightly soluble in DMSO (with heating) and Methanol.	--INVALID-LINK--
Storage Conditions	Store at 0 - 8 °C in a dry, sealed container.	--INVALID-LINK--

Experimental Protocols

While specific experimental data for the determination of all physical properties of **2-Amino-2-indancarboxylic acid** are not publicly detailed, the following are generalized, standard protocols that are widely accepted and utilized for the characterization of solid organic compounds.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

- **Sample Preparation:** A small amount of the dry, powdered **2-Amino-2-indancarboxylic acid** is packed into a capillary tube to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For pure substances, this range is typically narrow.

Solubility Assessment

A qualitative assessment of solubility in various solvents provides insight into the polarity of the molecule.

- Sample Preparation: A small, measured amount of **2-Amino-2-indancarboxylic acid** (e.g., 10 mg) is placed into a series of test tubes.
- Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, DMSO, etc.) is added to each test tube.
- Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture can be gently heated to assess temperature-dependent solubility. The results are typically reported as soluble, slightly soluble, or insoluble.

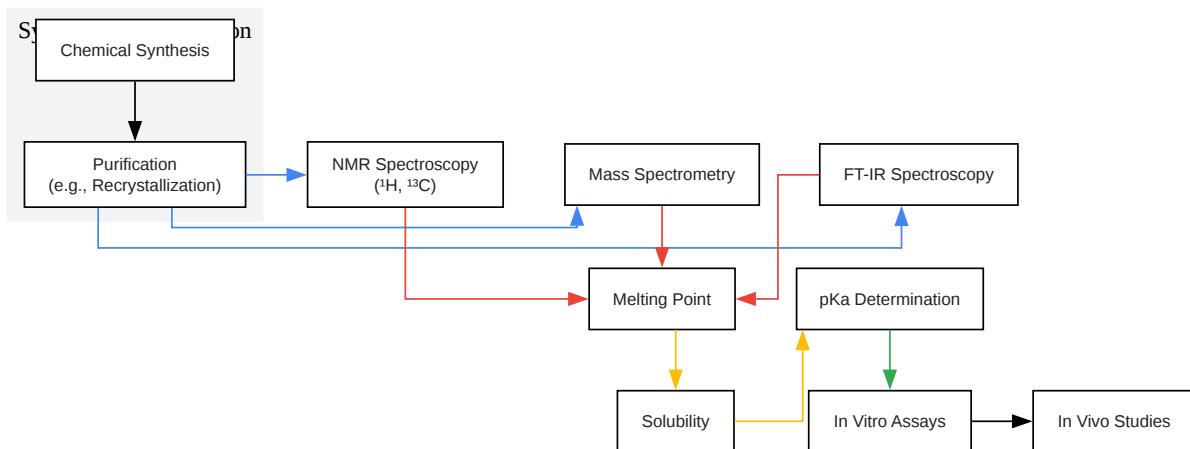
pKa Determination

The acid dissociation constant (pKa) for the carboxylic acid and the amino group can be determined by titration.

- Solution Preparation: A known concentration of **2-Amino-2-indancarboxylic acid** is dissolved in deionized water.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Spectroscopic Analysis


Spectroscopic techniques are essential for confirming the structure and purity of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A small amount of **2-Amino-2-indancarboxylic acid** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with acid/base).
 - Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.
 - Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the molecular structure.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Sample Preparation: A small amount of the solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or a thin film is cast from a solution onto a salt plate.
 - Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.
 - Data Analysis: The absorption bands are correlated with specific functional groups present in the molecule (e.g., O-H stretch of the carboxylic acid, N-H stretch of the amine, C=O stretch of the carbonyl group).
- Mass Spectrometry (MS):
 - Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron impact (EI).
 - Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are measured.

- Data Analysis: The molecular weight of the compound is confirmed from the molecular ion peak.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like **2-Amino-2-indancarboxylic acid**.

[Click to download full resolution via product page](#)

Physicochemical Characterization Workflow

Conclusion

2-Amino-2-indancarboxylic acid presents a unique structural motif with significant potential in various scientific domains. This guide provides a foundational understanding of its key physical properties and the standard methodologies for their determination. The compiled data and outlined protocols are intended to support researchers and developers in the effective utilization of this compound in their ongoing and future projects.

- To cite this document: BenchChem. [2-Amino-2-indancarboxylic Acid: A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b050736#2-amino-2-indancarboxylic-acid-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com